1-{4-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine
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Overview
Description
1-{4-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine is an organic compound that features both an epoxide and a pyrrolidine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine typically involves the reaction of 4-(oxiran-2-ylmethoxy)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring typically yields diols, while nucleophilic substitution can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, 1-{4-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides and pyrrolidines. It may also serve as a model compound for investigating the interactions between small molecules and biological macromolecules .
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s unique structure may allow it to interact with specific biological targets, leading to the discovery of novel therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins. Its ability to undergo various chemical reactions makes it a versatile component in material science .
Mechanism of Action
The mechanism of action of 1-{4-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine involves its interaction with molecular targets through its epoxide and pyrrolidine groups. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The pyrrolidine group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bis[4-(oxiran-2-ylmethoxy)phenyl]methane: This compound also contains epoxide groups and is used in similar applications.
4-(Oxiran-2-ylmethoxy)phenylacetonitrile: Another related compound with an epoxide group, used in organic synthesis and materials science.
Uniqueness
1-{4-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine is unique due to the presence of both an epoxide and a pyrrolidine group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that contain only one of these functional groups .
Properties
IUPAC Name |
[4-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-7-1-2-8-15)11-3-5-12(6-4-11)17-9-13-10-18-13/h3-6,13H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKCRKBXUTZZNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OCC3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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